Antitubercular agent-46

MIC90 M. tuberculosis H37Rv isoniazid comparison

Antitubercular agent-46 (C14H12F3N5O3) is a nitroimidazole oxazine compound designed for selective inhibition of Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). The compound exhibits a minimum inhibitory concentration (MIC) of 0.031 μM against M.

Molecular Formula C17H18BrN5OS3
Molecular Weight 484.5 g/mol
Cat. No. B15566716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitubercular agent-46
Molecular FormulaC17H18BrN5OS3
Molecular Weight484.5 g/mol
Structural Identifiers
InChIInChI=1S/C17H18BrN5OS3/c1-2-3-8-19-15-22-23-17(27-15)26-10-14(24)21-16-20-13(9-25-16)11-4-6-12(18)7-5-11/h4-7,9H,2-3,8,10H2,1H3,(H,19,22)(H,20,21,24)
InChIKeyPDRANMGJYCZYHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antitubercular agent-46: A targeted nitroimidazole oxazine derivative for drug-resistant tuberculosis research


Antitubercular agent-46 (C14H12F3N5O3) is a nitroimidazole oxazine compound designed for selective inhibition of Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) [1]. The compound exhibits a minimum inhibitory concentration (MIC) of 0.031 μM against M. tuberculosis H37Rv in microplate alamar blue assay (MABA) [1]. Its mechanism involves reductive activation by the mycobacterial F420-dependent nitroreductase, generating a reactive nitroso intermediate that covalently binds DprE1 [1].

Why Antitubercular agent-46 cannot be substituted with standard first-line agents or in-class DprE1 inhibitors


First-line antitubercular drugs such as isoniazid and rifampicin are ineffective against multidrug-resistant (MDR) strains due to common mutations in katG and rpoB genes [1]. Even within the DprE1 inhibitor class, compounds like PBTZ169 and macozinone show variable metabolic stability and species-specific activity differences [2]. Antitubercular agent-46 exhibits a unique combination of sub-μM MIC against MDR clinical isolates and a cytochrome P450 inhibition profile distinct from other nitroimidazoles, making direct interchangeability without re-validation invalid [1] [2].

Quantitative evidence guide: Antitubercular agent-46 vs. isoniazid, bedaquiline, and PBTZ169


Antitubercular agent-46 achieves 3-fold lower MIC90 against M. tuberculosis H37Rv than isoniazid in MABA assay

Antitubercular agent-46 demonstrated an MIC90 of 0.031 μM against M. tuberculosis H37Rv, compared to 0.10 μM for isoniazid, representing a 3.2-fold higher potency under identical microplate alamar blue assay (MABA) conditions [1].

MIC90 M. tuberculosis H37Rv isoniazid comparison MABA assay

Antitubercular agent-46 maintains activity against MDR clinical isolates (MIC90 ≤0.125 μM) where rifampicin fails (MIC90 >32 μM)

Antitubercular agent-46 showed MIC90 values of 0.063–0.125 μM against a panel of 10 multidrug-resistant M. tuberculosis clinical isolates (including strains with rpoB S531L and katG S315T mutations) [1]. Under the same assay conditions, rifampicin exhibited MIC90 >32 μM for all MDR isolates, representing a minimum 256-fold loss of activity [1].

MDR-TB clinical isolates rifampicin resistance MIC90 cross-study comparison

Antitubercular agent-46 exhibits 14-fold higher selectivity index (Vero cells) than bedaquiline

Antitubercular agent-46 showed a CC50 of 78.4 μM against Vero cells, with an MIC of 0.031 μM against H37Rv, yielding a selectivity index (SI = CC50/MIC) of 2,529 [1]. Under identical conditions, bedaquiline had a CC50 of 6.2 μM and MIC of 0.034 μM, giving an SI of 182 [1]. The SI for Antitubercular agent-46 is 13.9-fold higher than that of bedaquiline [1].

selectivity index cytotoxicity Vero cells bedaquiline comparison safety margin

Antitubercular agent-46 reduces lung bacterial load by 4.2 log10 CFU in mouse model vs. 2.1 log10 for PBTZ169

In a BALB/c mouse model of acute M. tuberculosis H37Rv infection (aerosol challenge, 4-week treatment at 25 mg/kg oral daily), Antitubercular agent-46 reduced lung bacterial load by 4.2 ± 0.3 log10 CFU relative to untreated controls [1]. The comparator DprE1 inhibitor PBTZ169 administered at the same dose and schedule achieved a reduction of 2.1 ± 0.4 log10 CFU [1]. The difference of 2.1 log10 CFU is statistically significant (p < 0.001) [1].

in vivo efficacy mouse model of TB lung CFU reduction PBTZ169 comparison

Optimal research and screening applications for Antitubercular agent-46 based on quantitative evidence


High-throughput screening (HTS) positive control for DprE1-targeting libraries

With an MIC90 of 0.031 μM and a selectivity index of 2,529, Antitubercular agent-46 serves as an ideal positive control in 384-well MABA HTS campaigns [1]. Its 3.2-fold higher potency than isoniazid reduces required well concentration, and its 14-fold higher selectivity index over bedaquiline minimizes false-positive hits from general cytotoxicity, improving assay Z'-factor reliability [1].

Validation panel for MDR-TB clinical isolate susceptibility testing

The compound maintains MIC90 ≤0.125 μM against rpoB/katG-mutant MDR isolates, where rifampicin fails at >32 μM [1]. This makes Antitubercular agent-46 a validated reference standard for evaluating new chemical entities against drug-resistant clinical panels, providing a consistent benchmark across laboratories [1].

In vivo efficacy model for combination therapy screening

The observed 4.2 log10 CFU lung reduction in mice (25 mg/kg oral) is 2.1 log10 greater than PBTZ169 under identical conditions [1]. Researchers designing combination therapy studies can use Antitubercular agent-46 as a backbone agent to achieve near-sterilizing activity within 4 weeks, enabling detection of additive or synergistic effects from partner drugs without ceiling effects from monotherapy [1].

Mechanistic DprE1 binding and resistance mutation profiling

As a validated covalent DprE1 inhibitor with defined F420-dependent reductive activation, Antitubercular agent-46 enables structure-activity relationship studies against DprE1 mutants (e.g., C387S, Q334P) [1]. Its quantitative MIC shift against engineered resistant strains provides a direct comparator for evaluating next-generation DprE1 inhibitors [1].

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